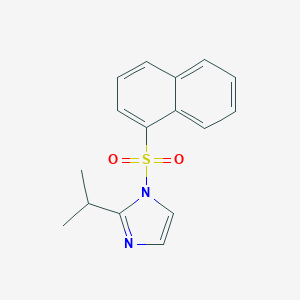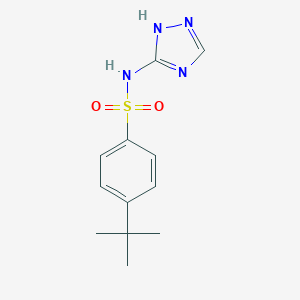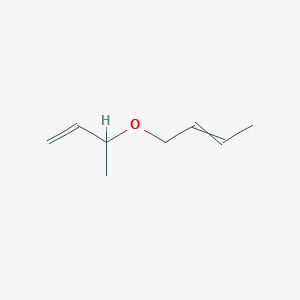![molecular formula C11H16Br2N2O2S B224492 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide CAS No. 1421-00-7](/img/structure/B224492.png)
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of two bromine atoms attached to ethyl and propyl groups, which are further connected to an amino group and a benzenesulfonamide moiety.
Vorbereitungsmethoden
The synthesis of 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromoethylamine and 2-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions in the presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, resulting in the formation of sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts or bases like sodium hydroxide, potassium carbonate, and palladium on carbon .
Wissenschaftliche Forschungsanwendungen
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide can be compared with other similar compounds, such as:
4-((2-Chloroethyl)(2-chloropropyl)amino)benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological properties.
4-((2-Bromoethyl)(2-bromopropyl)amino)benzene-1-sulfonamide: A closely related compound with slight variations in the sulfonamide group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of bromine atoms and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1421-00-7 |
|---|---|
Molekularformel |
C11H16Br2N2O2S |
Molekulargewicht |
400.13 g/mol |
IUPAC-Name |
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17) |
InChI-Schlüssel |
HFKONGLDMIHZRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
| 1421-00-7 | |
Synonyme |
4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide T 18 T-18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


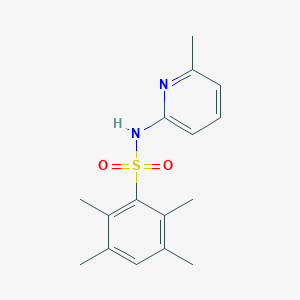


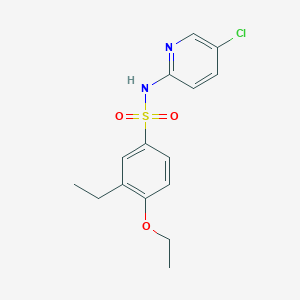
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
